molecular formula C14H14Br2N6O2S2 B4347702 3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE

3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE

Cat. No.: B4347702
M. Wt: 522.2 g/mol
InChI Key: DYMMGDFBVYPCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE typically involves multiple steps. The process begins with the preparation of the thienyl and pyrazolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine for bromination, and various catalysts to facilitate the coupling reactions. The final step often involves the formation of the triazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions such as temperature and pressure, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,5-dichloro-2-thienyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-ethyl-4H-1,2,4-triazole
  • 3-(4,5-difluoro-2-thienyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-ethyl-4H-1,2,4-triazole

Uniqueness

The uniqueness of 3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms, for example, can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

3-(4,5-dibromothiophen-2-yl)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Br2N6O2S2/c1-4-20-13(10-5-9(15)12(16)26-10)17-18-14(20)25-6-21-8(3)11(22(23)24)7(2)19-21/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMMGDFBVYPCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCN2C(=C(C(=N2)C)[N+](=O)[O-])C)C3=CC(=C(S3)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 3
3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 4
Reactant of Route 4
3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 5
Reactant of Route 5
3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 6
Reactant of Route 6
3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE

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